2-Methyl-4-phenyl-2-butanol
Overview
Description
2-Methyl-4-phenyl-2-butanol: is an organic compound with the molecular formula C11H16O . It is a tertiary alcohol characterized by a benzene ring substituted with a 3-hydroxy-3-methylbutyl group. This compound is known for its pleasant floral aroma, often described as lily-like or rose-like, and is used in various fragrance applications .
Mechanism of Action
Target of Action
2-Methyl-4-phenyl-2-butanol is a synthetic compound It’s known that it’s used as a synthetic fragrance , suggesting that it may interact with olfactory receptors.
Mode of Action
It’s known that it can undergo typical alcohol reactions, such as forming esters with acids and ethers with acid chlorides .
Biochemical Pathways
It’s known that it can be synthesized from carbonyl compounds using grignard reagents . This suggests that it may be involved in reactions related to carbonyl compounds in biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point, critical temperature, and density have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that it’s used as a synthetic fragrance , suggesting that it may have effects on sensory perception at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility can be affected by temperature , which can influence its efficacy as a fragrance. Moreover, safety data sheets recommend avoiding dust formation and breathing its mist, gas, or vapors , indicating that its stability and action can be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenyl-2-butanol can be synthesized through a Grignard reaction. One common method involves the reaction of benzylacetone with methyl magnesium chloride . The reaction proceeds as follows:
- Preparation of the Grignard reagent: Methyl magnesium chloride is prepared by reacting methyl chloride with magnesium in an anhydrous ether solvent.
- The Grignard reagent is then reacted with benzylacetone to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar Grignard reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-4-phenyl-2-butanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2-Methyl-4-phenyl-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance industry due to its pleasant aroma. .
Comparison with Similar Compounds
- 1,1-Dimethyl-3-phenyl-1-propanol
- 1,1-Dimethyl-3-phenylpropanol
- 1-Phenyl-3-methylbutan-3-ol
- 2-Phenethyl-2-propanol
- 4-Phenyl-2-hydroxy-2-methylbutane
Comparison: 2-Methyl-4-phenyl-2-butanol is unique due to its specific structure, which combines a tertiary alcohol with a benzene ring. This structure imparts distinct physical and chemical properties, such as its characteristic floral aroma and its reactivity in various chemical reactions. Compared to similar compounds, this compound is particularly valued in the fragrance industry for its pleasant scent and stability .
Properties
IUPAC Name |
2-methyl-4-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVSKJDFNJFXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021851 | |
Record name | 2-Methyl-4-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless liquid; Lily, rose sweetness aroma | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Slightly soluble in water, Soluble (in ethanol) | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.966 | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1465/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-05-9 | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62145 | |
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Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methyl-4-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-phenylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-4-PHENYL-2-BUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y5UX90TZ4 | |
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Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
Record name | 2-Methyl-4-phenyl-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic route for producing 2-methyl-4-phenyl-2-butanol?
A1: this compound can be synthesized by reacting styrene with isopropanol at an elevated temperature. This reaction yields this compound as the desired product. [, ]
Q2: Can the synthesis of this compound be further optimized?
A2: Yes, research indicates that the molar ratio of styrene to isopropanol plays a crucial role in the synthesis. Optimal yields are achieved when the molar ratio ranges from 1: under 5 to 1: 0.5. [, ]
Q3: Are there alternative synthetic pathways for producing 4-cyclohexyl-2-methyl-2-butanol from this compound?
A3: Yes, 4-cyclohexyl-2-methyl-2-butanol, a derivative of this compound, can be synthesized through heterogeneous catalytic hydrogenation of this compound. This reaction requires a catalyst suitable for the ring hydrogenation of aromatic compounds. [, ]
Q4: What is the fragmentation pattern of this compound in mass spectrometry?
A4: In isobutane chemical ionization mass spectrometry, this compound primarily forms a characteristic ion at m/z 147. This ion arises from the loss of water (H₂O) from the [M + C₄H₉]+ complex ion ('M + 57'). []
Q5: How is the structure of the m/z 147 ion confirmed in the mass spectrometry of this compound?
A5: The structure of the m/z 147 ion is confirmed through mass-analyzed ion kinetic energy (MIKE) measurements of its collision-activated (CA) decomposition. The MIKE/CA spectra of m/z 147 ions generated from both benzyl alcohol and this compound are closely matched, indicating identical ion structures. []
Q6: How does this compound behave in acidic conditions?
A6: Studies using deuterated phosphoric acid (D₃PO₄) demonstrate that this compound undergoes intramolecular cycloalkylation in acidic conditions. This reaction leads to the formation of deuterated 1,1-dimethylindane and involves hydrogen exchange processes. []
Q7: What is the mechanism of intramolecular cycloalkylation of this compound?
A7: Research suggests that the intramolecular cycloalkylation of this compound in D₃PO₄ proceeds through a C5-cyclization of the γ-phenylalkyl cation. This mechanism is supported by the observed deuterium distribution within the formed polymethylene ring. []
Q8: Are there any known applications of this compound in the fragrance industry?
A8: While limited information is available regarding specific applications, this compound has been identified as a potential fragrance material. [] Further research might explore its olfactory properties and potential use in fragrance formulations.
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